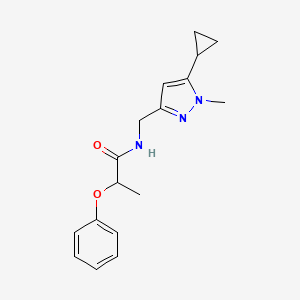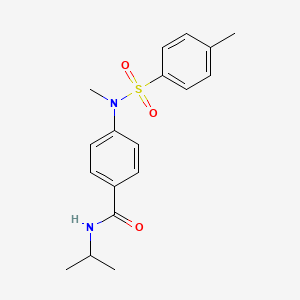
4-((1H-pyrazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-pyrazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine, also known as PDP, is a chemical compound that has shown potential in scientific research. It belongs to the class of piperidine-based compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research on compounds based on pyrazole and piperidine structures has shown significant antimicrobial activity. For example, the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole led to the discovery of compounds with potential antimicrobial properties. These compounds, derived through various chemical reactions, demonstrated activity against a range of microbial strains, indicating the scientific value of such structures in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer Potential
The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents highlight the compound's relevance in cancer research. These derivatives have been evaluated for their anticancer potential, with certain compounds demonstrating significant inhibitory effects on cancer cell lines. This suggests that modifications of the piperidine structure can lead to potent anticancer agents, underscoring the importance of structural analogs of "4-((1H-pyrazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine" in cancer research (Rehman et al., 2018).
Molecular Interaction Studies
The study of the molecular interaction of antagonists with cannabinoid receptors provides insights into the therapeutic potential of compounds containing piperidine and pyrazole moieties. These studies contribute to understanding the mechanism of action at the molecular level and the development of targeted therapies for various conditions (Shim et al., 2002).
Neuropharmacological Applications
Research on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines has uncovered compounds with selective 5-HT7 receptor antagonism and multimodal 5-HT/dopamine receptor activity. These findings point to the potential of such compounds in treating CNS disorders, highlighting the neuropharmacological applications of compounds structurally related to "this compound" (Canale et al., 2016).
Corrosion Inhibition
The study on the effect of piperidine derivatives as inhibitors for the corrosion of copper in H2SO4 shows the potential application of such compounds in protecting metals from corrosion. This research illustrates the compound's utility beyond biomedical applications, extending its relevance to materials science (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c16-14-2-4-15(5-3-14)22(20,21)19-10-6-13(7-11-19)12-18-9-1-8-17-18/h1-5,8-9,13H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLJOGMKGKLMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2568927.png)
![3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2568929.png)


![2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2568937.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)

![2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2568943.png)

![3'-(3-Ethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2568945.png)

![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2568947.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2568948.png)